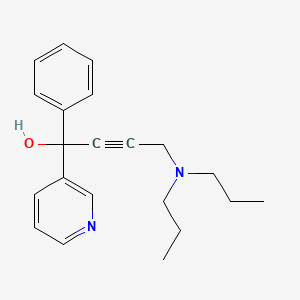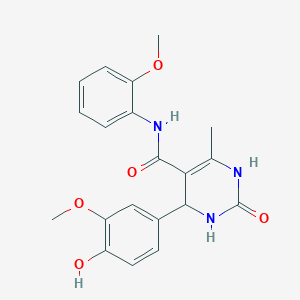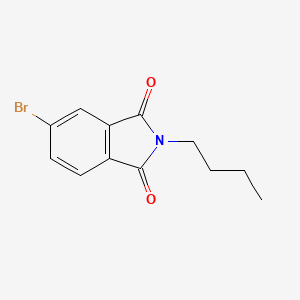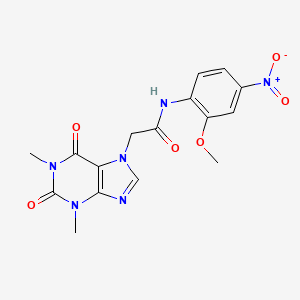
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol, also known as DPPB, is a chemical compound that has been widely studied for its various applications in scientific research. This compound belongs to the class of butynol derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol involves the inhibition of TRPC6 channels. TRPC6 channels are involved in the regulation of various cellular processes such as calcium signaling, cell migration, and proliferation. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to selectively inhibit TRPC6 channels, leading to a decrease in calcium influx and subsequent inhibition of cellular processes that are regulated by TRPC6 channels.
Biochemical and Physiological Effects:
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell migration, proliferation, and differentiation. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has also been found to exhibit antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol in lab experiments is its selectivity towards TRPC6 channels. This allows researchers to study the specific role of TRPC6 channels in various cellular processes. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit potent inhibitory activity, making it a useful tool for studying TRPC6 channels. However, one of the limitations of using 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol in lab experiments is its potential toxicity. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol. One of the future directions is the development of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol and its effects on various cellular processes. Furthermore, the potential use of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol as an anticancer agent and its effects on cancer cells need to be further investigated. Overall, the study of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has the potential to lead to the development of novel therapeutic agents and the advancement of scientific knowledge.
Méthodes De Synthèse
The synthesis of 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol involves the reaction of 4-pyridin-3-ylbut-2-yn-1-ol with dipropylamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been extensively studied for its various applications in scientific research. It has been found to be a potent and selective inhibitor of TRPC6 channels, which are involved in various physiological processes such as cell migration, proliferation, and differentiation. 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has also been found to inhibit the growth of various cancer cells, suggesting its potential as an anticancer agent. Additionally, 4-(dipropylamino)-1-phenyl-1-(3-pyridinyl)-2-butyn-1-ol has been found to exhibit antifungal and antibacterial properties.
Propriétés
IUPAC Name |
4-(dipropylamino)-1-phenyl-1-pyridin-3-ylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-15-23(16-4-2)17-9-13-21(24,19-10-6-5-7-11-19)20-12-8-14-22-18-20/h5-8,10-12,14,18,24H,3-4,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOADQRVVFSXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B5134054.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)


![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)

